Microxine

説明

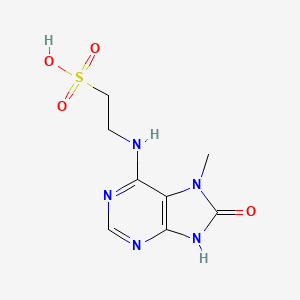

Structure

3D Structure

特性

分子式 |

C8H11N5O4S |

|---|---|

分子量 |

273.27 g/mol |

IUPAC名 |

2-[(7-methyl-8-oxo-9H-purin-6-yl)amino]ethanesulfonic acid |

InChI |

InChI=1S/C8H11N5O4S/c1-13-5-6(9-2-3-18(15,16)17)10-4-11-7(5)12-8(13)14/h4H,2-3H2,1H3,(H,15,16,17)(H2,9,10,11,12,14) |

InChIキー |

OTYWCUOKKIHICD-UHFFFAOYSA-N |

正規SMILES |

CN1C2=C(NC1=O)N=CN=C2NCCS(=O)(=O)O |

同義語 |

microxine |

製品の起源 |

United States |

Isolation and Chemical Elucidation Research of Microxine

Methodologies for Isolation from Biological Sources

The initial step in studying a natural product is its purification from the host organism. This process typically involves extraction and chromatographic separation.

Chromatographic techniques are fundamental to the isolation of pure chemical compounds from complex biological extracts. High-performance liquid chromatography (HPLC) is a widely used method, and reversed-phase chromatography is a common variant. In this technique, a nonpolar stationary phase is used with a polar mobile phase. Compounds in the mixture separate based on their hydrophobicity, with more nonpolar compounds being retained longer on the column. The selection of the specific stationary and mobile phases is crucial for achieving optimal separation.

Spectroscopic Approaches for Structural Determination

Once a pure compound is isolated, its chemical structure is determined using a variety of spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, functional groups, and stereochemistry.

| Spectroscopic Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of a molecule. 1D NMR (¹H and ¹³C) reveals the types and numbers of protons and carbons, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) establish the connectivity between atoms. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can offer clues about the structure. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, O-H, N-H) based on their characteristic absorption of infrared radiation. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the presence of conjugated systems within the molecule. |

Considerations for Putative Biosynthetic Origins of Microxine

Understanding how a natural product is synthesized by its host organism is a key area of research. For a compound like this compound, which contains a purine-like core and an amino acid-derived side chain, researchers would investigate potential biosynthetic pathways involving nucleotide and amino acid metabolism. Isotopic labeling studies, where precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N) are fed to the producing organism, can be used to trace the origin of the atoms in the final molecule.

Synthetic Research Approaches Towards this compound and its Analogues

The chemical synthesis of a natural product serves to confirm its structure and provides a means to produce the compound and its analogues for further study. The total synthesis of this compound would likely involve the construction of the substituted purine (B94841) ring system and its subsequent coupling to the ethanesulfonic acid side chain. The development of synthetic routes also allows for the creation of structural analogues, where different parts of the molecule are systematically modified to probe structure-activity relationships.

Molecular Mechanisms of Action of Microxine

Cyclin-Dependent Kinase (CDK) Inhibition by Microxine

The principal biochemical activity identified for this compound is its ability to inhibit Cyclin-Dependent Kinase 1 (CDK-1), also known as cdc2 kinase nih.govacs.orgacs.org. CDKs are a family of protein kinases that are crucial for regulating the progression of the cell cycle nih.govyoutube.com. The inhibition of these enzymes can halt cell proliferation, making them a significant target in therapeutic research nih.govpatsnap.com.

This compound has been specifically identified as an inhibitor of cdc2 kinase (CDK-1) nih.govacs.orgacs.org. In biochemical assays, this compound demonstrated a measurable inhibitory effect on the activity of this enzyme. The potency of this inhibition was determined to be moderate, with a reported IC50 value of 13 µM nih.govacs.orgacs.org. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

To assess its specificity, this compound was also tested against the protein phosphatase cdc25a, another important regulator of the cell cycle. The compound showed no inhibitory activity against cdc25a at concentrations up to 10 µΜ, suggesting a degree of selectivity for the cdc2 kinase over this particular phosphatase acs.orgacs.org.

Inhibitory Potency of this compound

| Target Enzyme | IC50 Value | Reference |

|---|---|---|

| cdc2 kinase (CDK-1) | 13 µM | nih.govacs.orgacs.org |

The primary literature on this compound does not explicitly detail its precise mode of kinase inhibition nih.govacs.orgacs.org. However, based on its chemical structure as a purine (B94841) derivative, it is highly probable that this compound acts as an ATP-competitive inhibitor nih.gov. The purine scaffold of this compound is structurally similar to adenine, the core component of ATP (adenosine triphosphate).

ATP-competitive inhibitors function by binding to the ATP-binding pocket on the kinase, directly competing with the enzyme's natural substrate, ATP nih.govpatsnap.com. This prevents the kinase from binding ATP and, consequently, blocks the transfer of a phosphate group to its downstream protein substrates, thereby inhibiting its catalytic function patsnap.com. This is the most common mechanism of action for small-molecule kinase inhibitors nih.gov.

The function of CDK-1 is to phosphorylate specific substrate proteins to drive the cell into mitosis. A key substrate for the CDK-1/cyclin B complex is Histone H1. The phosphorylation of Histone H1 is a critical event that is thought to promote chromosome condensation.

However, the specific effects of this compound on the phosphorylation of downstream CDK-1 substrates, such as Histone H1, have not been reported in the available scientific literature. The research on this compound has focused on its inhibitory effect on the kinase itself rather than the downstream cellular consequences of this inhibition nih.govacs.orgacs.org.

Impact on Cellular Cycle Regulation

The inhibition of CDK-1 is expected to have significant consequences on cell cycle progression, as this enzyme is a master regulator of the G2/M transition wikipedia.orgmdpi.comyoutube.com. By blocking CDK-1 activity, an inhibitor can prevent the cell from entering mitosis, leading to an arrest in the G2 phase of the cell cycle wikipedia.orgscispace.comnih.govnih.gov.

While the inhibition of CDK-1 by a chemical compound would logically lead to cell cycle arrest, particularly at the G2/M checkpoint, there is no published data from cell-based studies to confirm this effect for this compound specifically wikipedia.orgyoutube.com. The foundational research on this compound was conducted in a cell-free, biochemical context to determine its direct effect on the enzyme nih.govacs.orgacs.org. Therefore, the induction of G2 phase arrest by this compound in living cells remains a hypothetical outcome based on its known biochemical target, rather than an experimentally verified result.

The G2/M checkpoint is a critical control point that ensures DNA replication is complete and any DNA damage is repaired before a cell enters mitosis wikipedia.orgyoutube.com. By inhibiting CDK-1, the central component of this checkpoint machinery, this compound has the potential to be a tool for manipulating cell proliferation. However, the specific regulatory implications of this compound on cell proliferation control points have not been investigated. Studies detailing its effects on cell viability, proliferation rates, or its ability to trigger apoptosis in cell lines are not available in the peer-reviewed literature.

Preclinical Biological Research and Therapeutic Implications of Microxine

In Vitro Cellular Efficacy Studies

Initial in vitro studies were designed to elucidate the direct biological effects of Microxine at a cellular and molecular level. These assays are fundamental in establishing the compound's mechanism of action and its potential for further development.

While this compound has been identified as a potent inhibitor of a key cell cycle enzyme, specific data on its direct antiproliferative activity against particular tumor cell lines, such as murine leukemia or human adenocarcinoma, is not extensively detailed in the reviewed literature. The research has primarily focused on its enzymatic inhibition properties rather than broad cell-based screening against a panel of cancer cell lines. nih.govnih.govresearchgate.net Related marine compounds, such as Variolin B, have shown cytotoxicity towards the P388 murine leukemia cell line, suggesting a potential avenue for future investigation with this compound. researchgate.netmdpi.com

The primary efficacy of this compound identified in early research is its inhibitory effect on Cyclin-Dependent Kinase 1 (CDK-1), also known as cdc2 kinase. researchgate.netnih.govacs.org In an assay that measures the phosphorylation of histone H1 by a purified p34cdc2/cyclin B complex, this compound demonstrated clear inhibitory activity. nih.gov This enzymatic assay serves as a proxy for cell-based growth inhibition, as CDK-1 is a critical regulator of cell cycle progression. The compound was found to inhibit cdc2 kinase with a moderate potency. acs.org

Table 1: Enzymatic Inhibition Efficacy of this compound

| Target Enzyme | Assay Description | IC₅₀ Value | Source |

|---|---|---|---|

| cdc2 kinase (CDK-1) | Measures phosphorylation of histone H1 by a purified p34cdc2/cyclin B complex | 13 μM | nih.govnih.govmdpi.com |

Comparative Biological Activity Analysis with Related Compounds

To understand the therapeutic potential of this compound, its biological activity has been contextualized by comparing it to other known kinase inhibitors, both natural and synthetic.

This compound belongs to a growing class of kinase inhibitors derived from marine sponges. nih.govresearchgate.net Its activity as a CDK-1 inhibitor can be compared with other marine natural products that target cyclin-dependent kinases. For instance, Variolin B, isolated from the Antarctic sponge Kirkpatrickia varialosa, also inhibits CDK-1 and exhibits greater selectivity for CDK-1 and CDK-2 over other kinases. nih.govmdpi.com Another compound, Hymenialdisine, is noted for its potent inhibition of multiple kinases, including CDKs, with IC₅₀ values in the nanomolar range for some targets. nih.gov Fascaplysin is another marine-derived compound recognized as a potent inhibitor of CDK-4. nih.gov Compared to these, this compound presents as a more moderately potent inhibitor specifically targeting CDK-1. nih.govmdpi.com

Table 2: Comparative Activity of Marine-Derived CDK Inhibitors

| Compound | Primary CDK Target(s) | Reported IC₅₀ | Source Organism |

|---|---|---|---|

| This compound | CDK-1 | 13 μM | Microxina sp. |

| Variolin B | CDK-1, CDK-2 | Micromolar range | Kirkpatrickia varialosa |

| Hymenialdisine | CDKs, GSK-3β, CK1 | Nanomolar range (for MEK) | Stylotella aurantium |

| Fascaplysin | CDK-4 | Potent inhibitor | Fascaplysinopsis sp. |

The scientific literature reviewed does not provide specific details on structure-activity relationship (SAR) studies conducted on analogues of this compound. nih.govuq.edu.au SAR studies are a critical component of medicinal chemistry, involving the synthesis and testing of various analogues of a lead compound to determine which chemical moieties are essential for its biological activity and to optimize its potency and selectivity. While SAR studies have been performed on other marine alkaloids, such as those in the manzamine class, similar comprehensive investigations for this compound have not been reported. nih.gov

Research on this compound's Potential in Modulating Disease-Relevant Biological Processes

The therapeutic implications of this compound are directly linked to its ability to inhibit CDK-1. nih.govresearchgate.netnih.gov Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their deregulation is a contributing factor in many diseases, most notably cancer. researchgate.netmdpi.comnih.gov

CDK-1, in complex with cyclin B, plays an essential role in driving the cell through the G2/M transition phase of the cell cycle, initiating mitosis. nih.gov In many types of cancer, the cell cycle control mechanisms are defective, leading to uncontrolled cell proliferation. By inhibiting CDK-1, this compound can interrupt the cell cycle, preventing cell division. nih.govresearchgate.net This mechanism is a well-established target for anticancer therapies. researchgate.netmdpi.com Therefore, this compound's potential lies in its ability to act as a cell cycle modulator, a key strategy in developing treatments for proliferative diseases. nih.govnih.gov

Implications for Apoptosis Induction Pathways

This compound has been identified as an inhibitor of cyclin-dependent kinase 2 (cdc2), a key regulator of the cell cycle. The inhibition of cdc2 by compounds like this compound has significant implications for the induction of apoptosis, or programmed cell death, a critical process in the elimination of cancer cells. While direct studies detailing the specific apoptotic pathways modulated by this compound are limited, the known functions of its target, cdc2, provide a strong basis for its potential mechanisms of action.

Research has shown that the inactivation of cdc2 can enhance the levels of apoptosis induced by DNA-damaging agents nih.gov. This suggests that this compound, by inhibiting cdc2, could lower the threshold for apoptosis in cancer cells, potentially working synergistically with chemotherapy drugs that cause DNA damage. The process of apoptosis is intricately regulated by a family of proteins known as caspases and the Bcl-2 family of proteins. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is a crucial determinant of cell fate. Inhibition of cdc2 has been linked to the modulation of these key apoptotic regulators. For instance, the inhibition of cyclin-dependent kinases can lead to the downregulation of anti-apoptotic proteins like Mcl-1, which is sufficient to induce apoptosis in certain cancer cell lines.

The induction of apoptosis by targeting CDKs can occur through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. The intrinsic pathway is often characterized by changes in the mitochondrial membrane potential and the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3. Studies on other CDK inhibitors have demonstrated their ability to induce apoptosis through the upregulation of pro-apoptotic proteins and the activation of these caspase cascades. While specific data on this compound's effect on individual caspases and Bcl-2 family members is not yet available, its role as a cdc2 inhibitor strongly suggests its potential to trigger these apoptotic events.

Table 1: Potential Effects of this compound on Apoptosis Induction Pathways Based on its Cdc2 Inhibitory Activity

| Pathway Component | Predicted Effect of this compound | Rationale |

| Caspase Activation | Upregulation of caspase activity (e.g., Caspase-3, -8, -9) | Inhibition of CDKs has been shown to lead to the activation of the caspase cascade in various cancer cell lines. |

| Bcl-2 Family Proteins | Downregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and/or upregulation of pro-apoptotic proteins (e.g., Bax) | CDK inhibitors can influence the expression levels of Bcl-2 family members, shifting the balance towards apoptosis. |

| Cell Cycle Arrest | Induction of cell cycle arrest, leading to apoptosis | As a cdc2 inhibitor, this compound is expected to halt cell cycle progression, which can be a trigger for apoptosis in cancer cells. |

Research on Angiogenesis Modulation (as it relates to kinase inhibition in related compounds)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Kinase inhibitors have emerged as a significant class of anti-angiogenic agents. Although direct preclinical studies on this compound's anti-angiogenic properties are not extensively documented, its activity as a kinase inhibitor provides a strong rationale for its potential in modulating angiogenesis.

Cyclin-dependent kinases (CDKs) have been identified as playing a role in the regulation of angiogenesis. For instance, the inhibition of CDK4/6 has been shown to induce senescence in endothelial cells and exert indirect anti-angiogenic effects in gastric cancer by regulating the transcription of vascular endothelial growth factor (VEGF) aacrjournals.org. VEGF is a potent pro-angiogenic factor, and its signaling pathway is a primary target for many anti-angiogenic therapies nih.gov. Furthermore, inhibitors of CDK7 have been found to suppress VEGF-activated proliferation, migration, and capillary tube formation of human umbilical vein endothelial cells (HUVECs) nih.gov. Some dual-specificity inhibitors that target both CDKs and VEGF receptor tyrosine kinases have demonstrated potent inhibition of tumor cell proliferation and angiogenesis aacrjournals.org.

Given that this compound is a cdc2 (CDK1) inhibitor, it is plausible that it could exert anti-angiogenic effects through similar mechanisms. Inhibition of CDKs within endothelial cells could disrupt their proliferation and migration, which are essential steps in the formation of new blood vessels. Moreover, by acting on cancer cells, CDK inhibitors can reduce the production of pro-angiogenic factors like VEGF, thereby indirectly inhibiting angiogenesis. Research on other CDK inhibitors has shown that they can lead to non-productive angiogenesis, where new vessels are formed but are not functional, ultimately inhibiting tumor growth nih.govoncotarget.com.

Table 2: Potential Anti-Angiogenic Mechanisms of this compound Based on Kinase Inhibition

| Mechanism | Potential Effect of this compound | Related Kinase Inhibition Findings |

| Inhibition of Endothelial Cell Proliferation | May inhibit the proliferation of endothelial cells, a key step in angiogenesis. | CDK inhibitors have been shown to arrest the cell cycle in various cell types, including endothelial cells. |

| Reduction of Pro-Angiogenic Factor Secretion | Could decrease the production of VEGF and other pro-angiogenic factors by tumor cells. | Inhibition of CDKs, such as CDK4/6, has been linked to the regulation of VEGF transcription aacrjournals.org. |

| Induction of Non-Productive Angiogenesis | May lead to the formation of dysfunctional blood vessels that cannot support tumor growth. | Inhibition of Cdk5 has been demonstrated to result in excessive but non-productive angiogenesis nih.govoncotarget.com. |

Investigations into Other Potential Biological Effects (e.g., Anti-inflammatory Research)

While the primary focus of research on kinase inhibitors like this compound has been in the context of cancer, there is a growing understanding of the link between inflammation and cancer progression. Chronic inflammation can contribute to the development and progression of cancer by promoting cell proliferation, survival, and angiogenesis. Therefore, compounds with anti-inflammatory properties may also exhibit anti-cancer effects.

Currently, there is a lack of specific preclinical studies investigating the anti-inflammatory effects of this compound. However, the broader class of marine-derived compounds has been noted for various biological activities, including anti-inflammatory properties. The mechanisms of action for many anti-inflammatory drugs involve the inhibition of signaling pathways that are also relevant in cancer, such as the NF-κB and mitogen-activated protein kinase (MAPK) pathways. For instance, the anti-inflammatory effects of moxifloxacin have been attributed to its ability to inhibit NF-κB and MAPK activation nih.gov.

Given that this compound is a kinase inhibitor, it is conceivable that it could modulate inflammatory pathways. Many kinases are integral components of inflammatory signaling cascades. Future research could explore whether this compound exhibits any anti-inflammatory activity, which could complement its potential anti-cancer effects. Such studies would likely involve in vitro assays to measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and the activity of key inflammatory signaling molecules in relevant cell models.

Table 3: Potential Areas for Future Anti-inflammatory Research on this compound

| Research Area | Rationale | Potential Experimental Approach |

| Cytokine Production | To determine if this compound can reduce the production of pro-inflammatory cytokines. | Measurement of cytokine levels (e.g., using ELISA) in immune cells (e.g., macrophages) stimulated with an inflammatory agent in the presence and absence of this compound. |

| NF-κB Pathway | To investigate if this compound can inhibit the activation of the NF-κB pathway, a central regulator of inflammation. | Western blot analysis for key NF-κB pathway proteins (e.g., p65, IκBα) in stimulated cells treated with this compound. |

| MAPK Pathway | To assess the effect of this compound on the activation of MAPKs (e.g., ERK, JNK, p38), which are involved in inflammatory responses. | Analysis of MAPK phosphorylation status by Western blot in cells treated with this compound and an inflammatory stimulus. |

Advanced Research Methodologies and Future Directions in Microxine Studies

Contemporary Analytical Techniques for Microxine Characterization

Characterizing chemical compounds like this compound requires sophisticated analytical techniques to determine their structure, purity, and properties. These methods are crucial for both initial discovery and subsequent research phases.

Advanced Spectroscopic and Chromatographic Methodologies for Isolation and Purity Assessment

Spectroscopic and chromatographic techniques are fundamental for the isolation and purity assessment of chemical compounds. Chromatography, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is widely used in drug development and natural product isolation to separate compounds from complex mixtures based on their differential affinities for a stationary and mobile phase iltusa.commdpi.com. These techniques are essential for achieving the high purity required for further studies mdpi.com. For instance, two-dimensional chromatographic methods have been developed to isolate compounds with high purity from natural sources mdpi.comnih.gov. Thin-layer chromatography (TLC) is also a basic tool for purity testing of organic compounds researchgate.net.

Spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are often coupled with chromatography to provide detailed structural information and confirm the identity and purity of isolated compounds mdpi.commdpi.comnih.gov. Liquid chromatography-mass spectrometry (LC-MS), particularly using accurate mass time-of-flight (TOF) and quadrupole time-of-flight (QTOF) mass spectrometers, is employed to detect and identify nonvolatile organic compounds eurofins.de. "Soft" ionization techniques like electrospray ionization (ESI) and atmospheric chemical ionization (APCI) are frequently used in MS to obtain molecular mass information eurofins.de. UV spectroscopy and HPLC with a diode array detector (DAD) can also be used to confirm purity, although more advanced methods like HPLC-MS and NMR offer more comprehensive analysis mdpi.com.

Interactive Table 1: Common Chromatographic and Spectroscopic Techniques for Compound Analysis

| Technique | Application | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Isolation and separation of compounds | Purity, identification, quantification |

| Gas Chromatography (GC) | Separation of volatile compounds | Purity, identification, quantification |

| Thin-Layer Chromatography (TLC) | Purity testing, separation of compounds | Purity, retention factor (Rf) |

| Mass Spectrometry (MS) | Identification and structural elucidation | Molecular weight, fragmentation pattern |

| Nuclear Magnetic Resonance (NMR) | Detailed structural determination | Molecular structure, functional groups |

| UV Spectroscopy | Purity confirmation, quantification (if chromophore present) | Absorbance maximum, concentration |

Applications of Molecular Modeling and Computational Approaches (e.g., Molecular Docking for Target Interaction Prediction)

Molecular modeling and computational approaches, collectively part of computer-aided drug design (CADD), play a significant role in modern research, including studies on compounds like this compound verisimlife.comresearchgate.net. These techniques allow researchers to simulate molecular interactions and predict the behavior of compounds in biological systems verisimlife.commdpi.com.

Molecular docking is a key computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand), such as this compound, to a target protein verisimlife.comresearchgate.net. This helps in understanding how a compound might interact with its biological target, such as a kinase, and can guide the design of new analogues with improved binding characteristics verisimlife.comschrodinger.com. Molecular dynamics (MD) simulations are another computational method used to analyze the physical movements of atoms and molecules over time, providing insights into the stability of protein-ligand complexes and conformational changes verisimlife.commdpi.com. These computational methods can accelerate the drug discovery process by virtually screening potential compounds and optimizing structures before experimental synthesis and testing verisimlife.comresearchgate.net.

Strategies for Chemical Derivatization and Analogue Development

Chemical derivatization involves modifying the structure of a compound to alter its properties or facilitate its analysis nih.govnih.gov. Analogue development focuses on synthesizing compounds with similar core structures to this compound but with specific modifications to explore how these changes affect its activity and properties dntb.gov.uanih.govnih.gov.

Directed Synthesis for Structure-Activity Relationship Elucidation

Directed synthesis is a strategy used to create specific analogues of a compound like this compound. By systematically altering different parts of the molecule, researchers can study how these structural changes impact its biological activity. This process is known as Structure-Activity Relationship (SAR) elucidation dntb.gov.uanih.govnih.govcollaborativedrug.com. SAR studies are crucial in medicinal chemistry for identifying the key structural features responsible for a compound's activity and for optimizing its properties nih.govcollaborativedrug.comkcl.ac.uk. Synthetic approaches to prepare compounds and their analogues are central to evaluating their properties and elucidating binding mechanisms nih.gov.

Interactive Table 2: Concepts in Chemical Derivatization and Analogue Development

| Concept | Description | Relevance to this compound Research |

| Chemical Derivatization | Modification of a compound's structure to change properties or aid analysis | Enhancing detectability, altering solubility, introducing probes |

| Analogue Development | Synthesis of compounds with similar structures but specific modifications | Exploring structural impact on activity, optimizing properties |

| Directed Synthesis | Purposeful synthesis of target molecules with desired structural features | Creating specific analogues for SAR studies |

| Structure-Activity Relationship (SAR) | Relationship between chemical structure and biological activity | Identifying key functional groups, guiding analogue design |

Integration with Systems Biology and Omics Approaches

Systems biology and omics approaches provide a holistic view of biological systems by analyzing large sets of biological molecules nih.govcmbio.ioembopress.orgfrontiersin.orgresearchgate.net. Integrating these approaches with studies on this compound can offer a more comprehensive understanding of its effects at the molecular level.

Genomic and Proteomic Profiling in Response to this compound Exposure

Genomic profiling involves analyzing the complete set of genes or the changes in gene expression within a biological system in response to a stimulus, such as exposure to this compound cmbio.ioembopress.orgfrontiersin.org. Transcriptomics, a part of genomic profiling, specifically examines the RNA molecules produced, indicating which genes are active cmbio.ioembopress.orgfrontiersin.org.

Proteomic profiling, on the other hand, involves the large-scale study of proteins within a biological system nih.govcmbio.ioembopress.orgfrontiersin.org. This can reveal how the levels and modifications of proteins change after this compound exposure, providing insights into the cellular pathways and processes affected nih.govcmbio.ioembopress.org. Integrating genomic and proteomic data can help researchers understand the complex molecular mechanisms underlying the biological effects of this compound, such as its reported inhibition of cdc2 kinase idrblab.netembopress.org. These omics approaches, combined with computational tools, are advancing our understanding of biological systems in detail frontiersin.org.

Interactive Table 3: Omics Approaches in Biological Research

| Omics Discipline | Focus of Study | Potential Insights in this compound Research |

| Genomics | Genes and their sequences | Identification of potential target genes, genetic variations |

| Transcriptomics | RNA molecules (gene expression) | Genes upregulated or downregulated by this compound exposure |

| Proteomics | Proteins | Changes in protein levels and modifications, affected pathways |

| Metabolomics | Metabolites (small molecules) | Metabolic changes induced by this compound |

Metabolomic Pathway Perturbation Analysis Induced by this compound

Metabolomic pathway perturbation analysis is a key methodology used to investigate the effects of compounds like this compound on cellular metabolism. This approach involves identifying and quantifying changes in the levels of small molecules (metabolites) within biological systems after exposure to the compound. nih.govfrontiersin.orgnih.govresearchgate.net By analyzing these metabolic shifts, researchers can infer which biochemical pathways are affected by this compound.

Studies utilizing metabolomics, often coupled with techniques like gas chromatography-mass spectrometry (GC-MS) or ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOFMS), can reveal significant alterations in metabolite profiles. nih.govnih.gov Pathway analysis tools and databases are then used to map these altered metabolites to specific biochemical pathways. nih.govresearchgate.netwur.nl

While specific detailed findings on this compound's impact on metabolomic pathways are limited in the provided search results, the general application of this methodology in studying biologically active compounds is well-established. For instance, metabolomic analysis has been used to characterize metabolic changes in response to other agents, revealing perturbations in pathways such as tyrosine metabolism, purine (B94841) metabolism, and riboflavin (B1680620) metabolism. nih.gov Given that this compound is a purine metabolite itself, investigating its effects on purine metabolism and related pathways through metabolomics would be a logical research avenue. nih.govresearchgate.net

Data from metabolomic studies can be presented in various formats, including tables listing differential metabolites and their fold changes, or pathway maps highlighting affected pathways. An example of how such data might be structured is shown in the hypothetical table below, illustrating potential changes in metabolite levels following this compound exposure:

| Metabolite | Fold Change (Treated/Control) | p-value | Affected Pathway (Hypothetical) |

| Hypoxanthine | 0.5 | < 0.01 | Purine Metabolism |

| Inosine | 0.7 | < 0.05 | Purine Metabolism |

| ATP | 0.8 | < 0.05 | Purine Metabolism, Energy Metabolism |

| Specific Amino Acid | 1.2 | < 0.05 | Amino Acid Metabolism |

Perturbations in specific metabolic pathways can provide insights into the cellular processes modulated by this compound, potentially revealing its mechanisms of action beyond its known kinase inhibitory activity. nih.govresearchgate.net

Prospective Research Avenues for Unraveling this compound's Comprehensive Biological Profile

Prospective research on this compound aims to build upon existing knowledge to fully characterize its biological activities and potential applications. This includes exploring novel therapeutic indications based on its mechanistic properties and addressing the current gaps in understanding its complete biological spectrum.

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

The primary known mechanism of action for this compound is its inhibition of Cdc2 kinase (CDK1). nih.govidrblab.netidrblab.net CDK1 is a key regulator of the eukaryotic cell cycle, promoting the G2-M transition and regulating progression through G1 and G1-S phases. idrblab.netidrblab.net Inhibition of CDK1 can lead to cell cycle arrest, particularly at the G2 phase. researchgate.netidrblab.net This mechanism suggests potential therapeutic applications, particularly in conditions characterized by uncontrolled cell proliferation, such as cancer. nih.govresearchgate.netidrblab.net

Research has shown that this compound can cause suppression of growth in certain tumor cell lines, such as P388 murine leukemia and A549 human adenocarcinoma cells, by halting the cell cycle at the G2 phase. researchgate.net This anti-tumor activity based on cell cycle inhibition presents a clear avenue for further exploration of this compound's therapeutic potential in various cancers. nih.govresearchgate.netidrblab.net

Beyond its effects on CDK1, a comprehensive understanding of this compound's impact on other kinases and cellular pathways, potentially revealed through metabolomics and other advanced techniques, could uncover additional therapeutic possibilities. researchgate.netresearchgate.net For example, if metabolomic analysis indicates perturbation of pathways involved in inflammation or immune response, this compound could be investigated for applications in inflammatory or immunological disorders. nih.govmdpi.com

Addressing Current Research Gaps in the Full Biological Spectrum of this compound

Despite the identification of this compound and its CDK1 inhibitory activity, there are significant gaps in the understanding of its full biological spectrum. nih.govresearchgate.netidrblab.net A comprehensive biological profile would encompass a wide range of activities and interactions within biological systems. isisn.orgjournalarrb.commpg.denih.gov

Current research primarily highlights this compound's origin from marine sponges and its effect on cell cycle progression in certain cancer cell lines. nih.govresearchgate.net However, information regarding its effects on other cell types, its interactions with a wider array of biological targets beyond CDK1, and its potential influence on various physiological processes is limited in the provided context.

Addressing these gaps requires a multi-faceted research approach. This could involve:

Broad-spectrum biological screening: Evaluating this compound's activity in a wider range of in vitro and in vivo models to identify potential effects on different biological systems and disease models.

Target deconvolution studies: Employing techniques to identify all proteins and molecules that this compound interacts with, providing a more complete picture of its molecular targets beyond CDK1.

Integrated omics approaches: Combining metabolomics with other omics technologies such as transcriptomics and proteomics to gain a holistic view of the cellular and molecular changes induced by this compound. frontiersin.org

Structure-activity relationship studies: Synthesizing and testing derivatives of this compound to understand how structural modifications influence its biological activities and potentially improve its efficacy or selectivity.

Filling these research gaps is crucial for a complete understanding of this compound's potential as a therapeutic agent and for determining its broader biological significance.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question to study Microxine's biochemical mechanisms?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate your question's scope . For example:

- Feasibility: Ensure access to this compound samples and analytical tools (e.g., HPLC, NMR).

- Novelty: Identify gaps in existing literature (e.g., "How does this compound inhibit Enzyme X compared to existing analogs?").

- Ethical: Address safety protocols for in vitro/in vivo studies .

- Framework : Apply PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven questions, such as:

- Intervention: this compound dosage effects on cell viability.

- Outcome: Quantify apoptosis rates via flow cytometry .

Q. What methodologies are recommended for preliminary characterization of this compound?

- Stepwise Approach :

Purity Analysis : Use HPLC with a C18 column (95% acetonitrile/water mobile phase) .

Structural Elucidation : Conduct NMR (¹H, ¹³C) and high-resolution mass spectrometry .

Stability Testing : Assess degradation under varying pH/temperature via UV-Vis spectroscopy .

- Data Documentation : Report retention times, spectral peaks, and experimental conditions in tabular form (Table 1) .

Table 1 : Example Data for this compound Characterization

| Parameter | Method | Result |

|---|---|---|

| Purity | HPLC (C18) | 98.5% |

| Molecular Weight | HRMS | 456.32 Da |

| Stability (pH 7.4) | UV-Vis (24 hrs) | <5% degradation |

Q. How do I conduct a systematic literature review on this compound's pharmacological targets?

- Strategy :

- Databases : Use PubMed, Scopus, and Web of Science with Boolean operators (e.g., "this compound AND (kinase inhibitor OR apoptosis)").

- Screening : Apply PRISMA guidelines to filter studies by relevance (e.g., exclude non-peer-reviewed sources) .

Advanced Research Questions

Q. How can I resolve contradictions in this compound's reported efficacy across experimental models?

- Approach :

Meta-Analysis : Pool data from 10+ studies and assess heterogeneity via I² statistics .

Variable Control : Compare protocols (e.g., cell culture media, exposure time) to isolate confounding factors .

Validation : Replicate key experiments under standardized conditions (e.g., hypoxia vs. normoxia) .

- Case Study : A 2024 study found this compound’s IC₅₀ varied from 2 µM (cancer cells) to 20 µM (primary cells) due to metabolic differences .

Q. What experimental design principles minimize bias in this compound's in vivo toxicity studies?

- Guidelines :

- Randomization : Assign animal cohorts blindly to treatment/control groups .

- Dose Escalation : Use a log-scale range (1–100 mg/kg) to capture threshold effects .

- Endpoint Selection : Include histopathology and serum biomarkers (e.g., ALT/AST for hepatotoxicity) .

- Ethics : Adhere to NIH preclinical reporting standards (e.g., ARRIVE checklist) .

Q. How can I enhance reproducibility when studying this compound's drug-drug interactions?

- Best Practices :

- Protocol Detail : Specify incubation times, solvent concentrations (e.g., DMSO ≤0.1%), and equipment models .

- Data Sharing : Upload raw chromatograms/dose-response curves to repositories like Zenodo .

- Negative Controls : Include known non-interacting compounds (e.g., aspirin) to validate assay specificity .

Q. What statistical methods are robust for analyzing this compound's synergistic effects in combination therapies?

- Methods :

- Synergy Scoring : Use the Chou-Talalay combination index (CI <1 indicates synergy) .

- Multivariate Analysis : Apply ANOVA to assess interaction effects between this compound and adjuvant drugs .

Data Management & Reporting

Q. How should I structure a manuscript to highlight this compound's mechanistic novelty?

- Sections to Emphasize :

- Introduction : Contrast this compound’s dual-action mechanism (e.g., kinase inhibition + ROS generation) with monofunctional analogs .

- Results/Discussion : Use subheadings to separate biochemical vs. phenotypic findings (e.g., "this compound Induces DNA Damage Independent of p53") .

- Supplementary Data : Provide dose-response matrices and synthetic protocols in supplemental files .

Q. What criteria determine whether this compound research qualifies for high-impact publication?

- Key Factors :

- Therapeutic Relevance : Link findings to unmet clinical needs (e.g., "this compound Overcomes Platinum Resistance in Ovarian Cancer").

- Mechanistic Depth : Use CRISPR screens or proteomics to identify novel targets .

- Rigor : Include triplicate experiments, power analyses, and effect-size calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。